Home > Products > Screening Compounds P84277 > Cyclopenthiazide
Cyclopenthiazide - 96783-06-1

Cyclopenthiazide

Catalog Number: EVT-7903452
CAS Number: 96783-06-1
Molecular Formula: C13H18ClN3O4S2
Molecular Weight: 379.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide is a benzothiadiazine.
Cyclopenthiazide is a thiazide diuretic with antihypertensive properties. In a double blind, randomized crossover study, cyclopenthiazide was effective in reducing diastolic blood pressure in mildly hypertensive non-insulin dependent diabetic patients. It is a positive allosteric modulator at AMPA-A receptors.
Cyclopenthiazide is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.
Thiazide diuretic also used as an antihypertensive agent.
Overview

Cyclopenthiazide is a thiazide diuretic primarily used in the management of hypertension and heart failure. It functions by promoting the excretion of sodium and potassium ions, thereby reducing blood volume and lowering blood pressure. This compound is classified under the category of benzothiadiazine derivatives, which are known for their diuretic properties.

Source

Cyclopenthiazide was first synthesized in the mid-20th century and has since been utilized in various pharmaceutical formulations. It is commercially available through various suppliers and is included in numerous medical studies due to its efficacy in treating cardiovascular conditions .

Classification
  • Chemical Name: Cyclopenthiazide
  • Chemical Formula: C13H18ClN3O4S2
  • Classification: Thiazide diuretic, antihypertensive agent
Synthesis Analysis

Methods

The synthesis of cyclopenthiazide typically involves several key steps, starting from readily available organic precursors. A common synthetic route includes:

  1. Formation of Benzothiadiazine Core: The initial step often involves the reaction of 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine with appropriate reagents to introduce functional groups necessary for the final compound.
  2. Cyclization and Substitution: Subsequent reactions lead to cyclization, where the thiazide structure is formed. This process may involve various catalysts and solvents to optimize yield and purity.
  3. Purification: The final product is purified through crystallization or chromatography techniques to obtain cyclopenthiazide in a suitable form for pharmaceutical use.

Technical Details

The synthesis may require specific conditions such as temperature control, pH adjustments, and careful monitoring of reaction times to ensure high yields and minimize by-products.

Molecular Structure Analysis

Structure

Cyclopenthiazide features a complex molecular structure characterized by a benzothiadiazine ring system. The key structural elements include:

  • A chlorinated benzene ring
  • A thiazine ring containing sulfur and nitrogen atoms
  • Alkyl side chains contributing to its pharmacological activity

Data

  • Molecular Weight: 335.88 g/mol
  • Melting Point: Approximately 150–155 °C
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water .
Chemical Reactions Analysis

Reactions

Cyclopenthiazide undergoes various chemical reactions that can be categorized into:

  1. Degradation Reactions: Under certain conditions, cyclopenthiazide can degrade into simpler compounds, particularly when exposed to heat or moisture.
  2. Reactivity with Acids/Bases: The presence of functional groups allows cyclopenthiazide to react with acids or bases, which may affect its solubility and bioavailability.

Technical Details

The stability of cyclopenthiazide can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermomicroscopy, which help identify polymorphic forms and their thermal properties .

Mechanism of Action

Process

Cyclopenthiazide exerts its diuretic effect primarily by inhibiting sodium reabsorption at the distal convoluted tubule in the kidneys. This leads to increased excretion of sodium and water, resulting in reduced blood volume.

Data

Research indicates that cyclopenthiazide effectively lowers blood pressure through this mechanism, making it beneficial for patients with hypertension. Studies have shown significant reductions in systolic and diastolic blood pressure among treated individuals .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Odor: Odorless
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Typically neutral
  • Partition Coefficient (Log P): Indicates moderate lipophilicity, affecting absorption characteristics.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirm the identity and purity of cyclopenthiazide .

Applications

Cyclopenthiazide is widely used in clinical settings for:

  • Hypertension Management: It is prescribed as a first-line treatment for high blood pressure.
  • Heart Failure Treatment: By reducing fluid overload, it helps improve symptoms in patients with heart failure.
  • Research Applications: Cyclopenthiazide serves as a model compound in pharmacological studies aimed at understanding diuretic mechanisms and developing new antihypertensive agents .
Pharmacodynamic Mechanisms of Cyclopenthiazide in Hypertension Management

Sodium-Chloride Symporter Inhibition in Distal Convoluted Tubules

Cyclopenthiazide exerts its primary antihypertensive effect through potent inhibition of the sodium-chloride symporter (NCC) in the apical membrane of the distal convoluted tubule (DCT) in nephrons. This symporter, encoded by the SLC12A3 gene, is responsible for reabsorbing 5-10% of filtered sodium from the tubular lumen. By binding to the chloride-binding site of the NCC, cyclopenthiazide competitively blocks NaCl cotransport into renal epithelial cells [3] [10]. This inhibition reduces plasma volume through:

  • Increased sodium excretion: Reduced Na⁺ reabsorption elevates luminal sodium concentration, causing osmotic retention of water in the tubules and subsequent natriuresis.
  • Reduced plasma volume: The net loss of NaCl and water decreases extracellular fluid volume, reducing venous return and cardiac preload [3].

Table 1: Impact of Cyclopenthiazide on Sodium Handling in the Distal Convoluted Tubule

ParameterPre-Treatment StatePost-Treatment ChangeMechanistic Basis
Luminal Na⁺ Concentration30-40 mM↑ 70-100 mMNCC blockade inhibiting Na⁺ reabsorption
Tubular Fluid OsmolarityIsotonic↑ HypertonicOsmotic water retention
Fractional Na⁺ Excretion0.5-1.0%↑ 3-5%Reduced Na⁺ reabsorption in DCT

The efficacy of NCC inhibition exhibits dose-dependency. Studies demonstrate that even microdoses (125 µg) significantly reduce systolic and diastolic pressure (p < 0.05) compared to placebo, while conventional doses (500 µg) enhance natriuresis but with diminishing antihypertensive returns and greater electrolyte disruption [5] [8].

Secondary Potassium Excretion Dynamics and Electrolyte Modulation

Enhanced sodium delivery to the cortical collecting duct (CCD) activates secondary potassium excretion pathways. Principal cells in the CCD reabsorb Na⁺ via epithelial sodium channels (ENaC), coupled with K⁺ secretion through renal outer medullary potassium (ROMK) channels. This electrogenic exchange accelerates under cyclopenthiazide treatment due to:

  • Increased luminal Na⁺ availability: Facilitates ENaC-mediated Na⁺ reabsorption, generating a transepithelial negative potential that drives K⁺ secretion [3].
  • Aldosterone activation: Volume depletion stimulates renin-angiotensin-aldosterone system (RAAS), further amplifying ENaC and ROMK activity [4].

Table 2: Electrolyte Modulation in Clinical Trials of Cyclopenthiazide

StudyDose (mg/day)Δ Plasma K⁺ (mmol/L)Δ Plasma Urate (µmol/L)Δ Renin Activity
Passmore et al. (1989)0.125-0.2+20↔ No significant change
Passmore et al. (1989)0.50-0.6+60↑ 1.8 to 5.4 nmol AngI/L/h
Xipamide Comparison*0.50-0.5Not reportedSignificantly less than xipamide

*Comparative trial showing cyclopenthiazide induces less hypokalemia than xipamide (20 mg) after 6 weeks [4].

Hypokalemia risk is dose-dependent. Plasma K⁺ reductions average 0.6 mmol/L at 500 µg/day versus 0.2 mmol/L at 125 µg/day, with conventional doses causing hypokalemia (K⁺ ≤3.5 mmol/L) in >40% of patients [5] [8]. Magnesium wasting may occur via reduced TRPM6 channel expression in DCT, though studies show inconsistent serum Mg²⁺ changes [5].

Vasodilatory Pathways and Vascular Smooth Muscle Interaction

Cyclopenthiazide exhibits direct vasodilatory effects independent of diuresis. In vivo studies demonstrate forearm vasodilation (55 ± 14%) during intra-arterial infusion, mediated by:

  • Potassium channel activation: Cyclopenthiazide opens vascular smooth muscle cell (VSMC) K⁺ channels, inducing hyperpolarization and calcium channel closure. Tetraethylammonium (TEA), a K⁺ channel blocker, abolishes this vasodilation (post-TEA dilation: 13 ± 10%; p=0.02) [7].
  • Calcium signaling modulation: Reduced intracellular Ca²⁺ availability decreases actin-myosin cross-bridging in VSMCs [7].

Notably, this mechanism is distinct from NCC inhibition, as patients with Gitelman syndrome (genetically defective NCC) exhibit intact vasodilatory responses. Vasodilation occurs at supratherapeutic plasma concentrations (~11 µg/mL), suggesting it contributes more to long-term blood pressure control than acute effects [7].

AMPA-A Receptor Allosteric Modulation and Neuromodulatory Implications

Cyclopenthiazide functions as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the CNS [1]. These ionotropic glutamate receptors mediate fast synaptic transmission. Cyclopenthiazide binds to the LBD (ligand-binding domain) of GluA subunits, stabilizing the agonist-bound open conformation and prolonging channel opening time. This modulates:

  • Neuronal excitability: Enhanced AMPA receptor currents facilitate excitatory neurotransmission, potentially influencing autonomic outflow.
  • Sympathetic regulation: Preclinical models suggest AMPA receptors in the hypothalamus and nucleus tractus solitarii regulate sympathetic tone, though direct evidence in cyclopenthiazide-treated humans is lacking [1].

The clinical significance of AMPA modulation in hypertension remains theoretical. No human trials correlate cyclopenthiazide’s neuromodulatory effects with blood pressure changes, and contribution relative to renal mechanisms is likely minor.

Properties

CAS Number

96783-06-1

Product Name

Cyclopenthiazide

IUPAC Name

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C13H18ClN3O4S2

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)

InChI Key

BKYKPTRYDKTTJY-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl

Canonical SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.